2,3-Diamino-5-phenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-phenylpyridine-2,3-diamine |
InChI |
InChI=1S/C11H11N3/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) |
InChI Key |
DLVXNVUHNUJYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2,3 Diamino 5 Phenylpyridine and Its Structural Analogs
Regioselective Synthesis of the 2,3-Diaminopyridine (B105623) Core
The formation of the 2,3-diaminopyridine scaffold is a foundational step in synthesizing more complex analogs. The regioselectivity of these reactions is paramount to ensure the correct placement of the amino groups, which dictates the final structure and properties of the target molecule.
Catalytic Reduction of Nitro-Substituted Pyridine (B92270) Intermediates
A prevalent method for introducing amino groups is through the reduction of nitro groups. This transformation is typically achieved via catalytic hydrogenation or with chemical reducing agents. The choice of starting material and reducing system is crucial for achieving high yields and purity.
2-amino-3-nitropyridine (B1266227): The reduction of 2-amino-3-nitropyridine is a direct route to 2,3-diaminopyridine. orgsyn.orgchemicalbook.comchemicalbook.comnbinno.com Various reducing agents have been employed, including iron in acidified ethanol (B145695) and tin or stannous chloride with hydrochloric acid. orgsyn.orgchemicalbook.comchemicalbook.com However, the synthesis of 2-amino-3-nitropyridine itself can be challenging, as the nitration of 2-aminopyridine (B139424) primarily yields the 5-nitro isomer, making the separation of the desired 3-nitro product tedious. orgsyn.orggoogle.com
2,3-dinitropyridine (B76908): The simultaneous reduction of both nitro groups on 2,3-dinitropyridine offers another pathway. Catalytic hydrogenation using a palladium-carbon (Pd/C) catalyst is an effective method. google.com This process involves dissolving the dinitro compound in an organic solvent, adding the catalyst, and introducing hydrogen gas under controlled temperature and pressure. google.com
2-amino-5-bromo-3-nitropyridine (B172296): This intermediate is particularly valuable for synthesizing substituted diaminopyridines. orgsyn.orginnospk.com The synthesis begins with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, which is then nitrated to form 2-amino-5-bromo-3-nitropyridine. researchgate.netpatsnap.com The subsequent reduction of the nitro group can be accomplished using iron in an ethanol/water mixture or through catalytic hydrogenation. orgsyn.orgresearchgate.net This yields 2,3-diamino-5-bromopyridine (B182523), a versatile precursor for further modifications. orgsyn.orgresearchgate.netarkat-usa.org
| Starting Material | Reducing System/Catalyst | Product | Key Findings | Reference |
|---|---|---|---|---|
| 2-amino-3-nitropyridine | Iron / Aqueous Acidified Ethanol | 2,3-Diaminopyridine | A common but sometimes laborious reduction method. | orgsyn.org |
| 2-amino-3-nitropyridine | Tin / Hydrochloric Acid | 2,3-Diaminopyridine | Classic reduction method for nitroarenes. | orgsyn.orgchemicalbook.com |
| 2,3-dinitropyridine | H₂, Pd/C | 2,3-Diaminopyridine | Effective reduction of both nitro groups. Reaction times can be as short as 1-2 hours at 50-58°C. | google.com |
| 2-amino-5-bromo-3-nitropyridine | Reduced Iron / Ethanol / Water | 2,3-Diamino-5-bromopyridine | Reduction of the nitro group proceeds in high yield (e.g., 78%). | orgsyn.orgresearchgate.net |
| 2-amino-5-bromo-3-nitropyridine | Catalytic Hydrogenation | 2,3-Diamino-5-bromopyridine | An alternative to chemical reducing agents for clean conversion. | orgsyn.orgarkat-usa.org |
Amination Reactions of Halogenated Aminopyridines
Direct amination of a halogenated pyridine is another strategic approach. This nucleophilic aromatic substitution (SNAr) reaction replaces a halogen atom with an amino group.
3-amino-2-chloropyridine (B31603): The amination of 3-amino-2-chloropyridine with concentrated aqueous ammonia (B1221849) at elevated temperatures (e.g., 130°C) and pressure provides a route to 2,3-diaminopyridine. orgsyn.org While effective, this method can require harsh conditions. orgsyn.orgthieme-connect.com Another reported method involves heating 3-amino-2-chloropyridine with zinc ammonium (B1175870) chloride in an autoclave at 220°C for 5 hours, resulting in a 60% yield of 2,3-diaminopyridine. chemicalbook.com
Palladium-Catalyzed Reductive Dehalogenation of Substituted 2,3-Diaminopyridines
This method is used to remove a halogen atom, which often serves as a directing group or a handle for other transformations.
2,3-diamino-5-bromopyridine: The synthesis of the unsubstituted 2,3-diaminopyridine can be completed by removing the bromine atom from 2,3-diamino-5-bromopyridine. orgsyn.org This is achieved through palladium-catalyzed reductive dehalogenation. The reaction involves shaking a suspension of the bromo-compound in a basic solution (e.g., 4% sodium hydroxide) with hydrogen gas in the presence of a catalyst like 5% palladium on strontium carbonate. orgsyn.org This step is often the final part of a multi-step synthesis starting from 2-aminopyridine. orgsyn.orgpatsnap.com
Synthetic Routes for Incorporating Phenyl Moieties into Pyridine Structures
Introducing a phenyl group onto the pyridine ring can be accomplished either by constructing the ring with a phenyl-bearing precursor or by attaching the phenyl group to a pre-formed pyridine core, often via cross-coupling reactions. The outline focuses on building the ring system.
Cyclization Reactions Utilizing Aryl Ketones and Diamine Precursors
Condensation and cyclization reactions are powerful tools for constructing heterocyclic rings. Pyridine derivatives, including those with phenyl substituents, can be formed by reacting aryl ketones with precursors containing amine functionalities.
2-phenyl pyridine derivatives: An efficient, metal-free method for synthesizing 2- and 3-phenylpyridines involves the oxidative coupling of acetophenones or phenylacetones with 1,3-diaminopropane (B46017). researchgate.net The reaction proceeds through the formation of an imine, followed by oxidative C-N bond cleavage, C-C bond formation, and subsequent oxidation to create the pyridine skeleton, achieving excellent yields. researchgate.net Other approaches involve the reaction of aryl ketones with 1,3-diaminopropane in the presence of various catalysts. researchgate.net Similarly, cyclopropyl (B3062369) ketones can react with aryl 1,2-diamines in a cascade reaction involving ring-opening and cyclization to form benzimidazole (B57391) derivatives, showcasing a related strategy for heterocycle synthesis from ketone precursors. nih.govnih.gov
Metal-Free Oxidative Cyclization Methodologies
Modern synthetic chemistry increasingly favors metal-free reactions due to their reduced environmental impact and cost. Several metal-free oxidative cyclization methods have been developed for synthesizing pyridine and other heterocyclic systems.
An unprecedented synthesis of fused quinazolinones from N-pyridylindoles has been reported using an oxidative combination of (diacetoxyiodo)benzene (B116549) and K2S2O8. nih.gov This metal-free reaction proceeds via C-C bond cleavage and subsequent nucleophilic attack by the pyridyl nitrogen to achieve cyclization. nih.gov Other metal-free methods have been developed for constructing pyridine derivatives from natural α-amino acids through decarboxylative cyclization. rsc.org These strategies highlight the potential for forming complex heterocyclic systems without the need for transition metal catalysts, relying instead on potent oxidizing agents to facilitate the key bond-forming steps. nih.govrsc.org
| Methodology | Precursors | Key Features | Reference |
|---|---|---|---|
| Cyclization with Aryl Ketones | Acetophenones, 1,3-diaminopropane | Metal-free oxidative coupling; proceeds via imine formation and C-C bond formation. | researchgate.net |
| Cyclization with Cyclopropyl Ketones | Cyclopropyl ketones, Aryl 1,2-diamines | Asymmetric ring-opening/cyclization/retro-Mannich cascade reaction. | nih.govnih.gov |
| Metal-Free Oxidative Cyclization | N-Pyridylindoles | Uses (diacetoxyiodo)benzene and K₂S₂O₈ as oxidants; involves C-C bond cleavage and nucleophilic attack. | nih.gov |
| Metal-Free Decarboxylative Cyclization | Natural α-amino acids | Provides an efficient route to pyridine derivatives containing amino acid moieties. | rsc.org |
Multi-component Condensation Strategies for Functionalized Diaminophenylpyridines
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, step economy, and operational simplicity, making it an attractive strategy for the synthesis of highly substituted heterocyclic compounds like functionalized diaminophenylpyridines. The convergence of multiple bond-forming events in a single pot often leads to the rapid generation of molecular diversity from readily available precursors.
One of the notable strategies for the synthesis of functionalized pyridines is the Guareschi–Thorpe reaction. This classical multi-component reaction typically involves the condensation of a β-dicarbonyl compound, a cyanoacetamide or a related active methylene (B1212753) compound, and an ammonia source to yield a substituted 2-pyridone. rsc.orgnih.govquimicaorganica.org Advanced modifications of this reaction have been developed to broaden its scope and improve its efficiency, often employing greener reaction conditions. rsc.orgnih.govresearchgate.net For instance, the use of ammonium carbonate in an aqueous medium serves as both the nitrogen source and a promoter for the reaction, providing an eco-friendly alternative to traditional methods. rsc.orgnih.govresearchgate.net
While the classical Guareschi–Thorpe synthesis leads to 2-pyridones, strategic selection of starting materials in related multi-component condensations can provide access to various substituted aminopyridines. A common approach involves the reaction of an aldehyde, an active methylene nitrile (such as malononitrile), and a suitable nitrogen source. The reaction of aromatic aldehydes, malononitrile (B47326), and aliphatic amines has been shown to produce a variety of substituted pyridine derivatives, with the final product being dependent on the specific amine used. jlu.edu.cnjlu.edu.cn
A plausible multi-component approach for the synthesis of 2,3-diamino-5-arylpyridines could involve a tandem Michael addition-cyclization sequence. For example, the reaction of a chalcone (B49325) derivative (an α,β-unsaturated ketone) with malononitrile in the presence of an appropriate nitrogen source could potentially lead to the desired diaminopyridine scaffold. The Michael addition of malononitrile to the chalcone would be followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyridine ring. The synthesis of various 2-amino-4,6-diarylpyridines has been achieved through a one-pot, three-component reaction of an aromatic aldehyde, a ketone, and malononitrile, often in the presence of a base or a Lewis acid catalyst.
To illustrate a generalized multi-component strategy that could be adapted for the synthesis of 2,3-diamino-5-phenylpyridine and its analogs, a hypothetical reaction scheme is presented below. This involves the condensation of benzaldehyde (B42025) (as the precursor for the 5-phenyl group), malononitrile, and a suitable C1-synthon that can provide the C2 and N1 atoms of the pyridine ring with an amino group at C3.
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product | Reaction Type |
| Benzaldehyde | Malononitrile | Cyanamide | 2,4-Diamino-5-phenylpyridine-3-carbonitrile | Three-component condensation |
| Phenylacetaldehyde | Malononitrile | Ammonium Acetate | 2-Amino-5-phenyl-3-cyanopyridine | Hantzsch-type synthesis variant |
| 1,3-Diphenyl-2-propen-1-one | Malononitrile | Ammonium Acetate | 2-Amino-4,6-diphenyl-3-cyanopyridine | Three-component condensation |
In a specific example of a related multi-component synthesis, the three-component reaction of an aromatic aldehyde, malononitrile, and an aliphatic amine in a mixed solvent system of methanol (B129727) and water has been shown to yield various polysubstituted pyridine derivatives. jlu.edu.cnjlu.edu.cn The specific substitution pattern on the resulting pyridine is highly dependent on the nature of the amine used. jlu.edu.cnjlu.edu.cn For instance, the reaction of an aromatic aldehyde, malononitrile, and diethylamine (B46881) can lead to the formation of 2-dialkylaminopyridine derivatives. jlu.edu.cn
Furthermore, tandem reactions involving Michael addition followed by an imino-nitrile cyclization have been successfully employed in the synthesis of substituted 2-aminopyridine-3-carbonitriles. researchgate.net This strategy highlights the potential of designing multi-component reactions that proceed through a cascade of bond-forming events to rapidly assemble the desired heterocyclic core.
Advanced Spectroscopic and Analytical Characterization Techniques for 2,3 Diamino 5 Phenylpyridine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,3-Diamino-5-phenylpyridine in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the molecular framework.
In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by their local electronic environment. The aromatic protons of the pyridine (B92270) and phenyl rings are expected to resonate in the downfield region, typically between 6.0 and 8.5 ppm. The protons of the two amino groups (-NH₂) would likely appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration. The coupling patterns (splitting) of the pyridine ring protons provide crucial information about their connectivity.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms of the aromatic rings will show distinct signals in the range of 100-160 ppm. The carbons bearing the amino groups are expected to be shielded compared to the other ring carbons. The chemical shifts of the phenyl group carbons can further confirm the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H4 | 7.0 - 7.5 | 115 - 125 |
| Pyridine-H6 | 7.8 - 8.2 | 140 - 150 |
| Phenyl-H (ortho) | 7.4 - 7.8 | 127 - 130 |
| Phenyl-H (meta) | 7.2 - 7.5 | 128 - 131 |
| Phenyl-H (para) | 7.1 - 7.4 | 125 - 128 |
| -NH₂ | 4.0 - 6.0 (broad) | - |
| Pyridine-C2 | - | 150 - 160 |
| Pyridine-C3 | - | 140 - 150 |
| Pyridine-C5 | - | 130 - 140 |
Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups and to probe the vibrational modes of the this compound molecule.
The FTIR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amino groups in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine and phenyl rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The N-H bending vibrations would likely be observed around 1600 cm⁻¹.
Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, providing a characteristic fingerprint of the molecule.
Table 2: Expected Vibrational Frequencies for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H stretching | 3300 - 3500 | FTIR, Raman |
| Aromatic C-H stretching | 3000 - 3100 | FTIR, Raman |
| C=C / C=N stretching (aromatic) | 1400 - 1600 | FTIR, Raman |
| N-H bending | 1580 - 1650 | FTIR |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. Furthermore, by analyzing the fragmentation patterns in the mass spectrum, valuable structural information can be obtained.
Upon ionization, the molecular ion ([M]⁺) of this compound would be observed. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form the [M-1]⁺ ion, or the loss of an amino group. libretexts.org The pyridine ring can also undergo characteristic cleavages. The presence of the phenyl group will lead to fragments corresponding to the phenyl cation and related species.
Table 3: Potential Fragmentation Ions of this compound in Mass Spectrometry.
| Ion | Description |
|---|---|
| [M]⁺ | Molecular ion |
| [M-H]⁺ | Loss of a hydrogen atom |
| [M-NH₂]⁺ | Loss of an amino group |
| [C₆H₅]⁺ | Phenyl cation |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties (e.g., UV-Vis, Fluorescence)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound. The presence of electron-donating amino groups and a π-conjugated system suggests the potential for interesting optical properties.
The UV-Vis absorption spectrum is expected to exhibit strong absorptions in the ultraviolet and possibly the visible region, arising from π-π* and n-π* electronic transitions within the aromatic system. The position of the absorption maxima can be influenced by the solvent polarity, which is indicative of intramolecular charge transfer (ICT) character. rsc.orgsemanticscholar.orgresearchgate.net
If the molecule is fluorescent, the emission spectrum will provide information about the excited state properties. A significant Stokes shift (the difference in wavelength between the absorption and emission maxima) can also be an indicator of a substantial change in geometry or electronic distribution upon excitation. The fluorescence quantum yield provides a measure of the efficiency of the emission process. nih.gov
Table 4: Expected Photophysical Properties of this compound.
| Property | Expected Observation |
|---|---|
| Absorption Maximum (λabs) | 250 - 400 nm |
| Molar Absorptivity (ε) | High, characteristic of π-π* transitions |
| Emission Maximum (λem) | Potentially in the blue-green region (if fluorescent) |
| Stokes Shift | Moderate to large, solvent-dependent |
X-ray Diffraction for Crystalline and Molecular Structure Determination (e.g., Powder X-ray Diffraction, Single Crystal X-ray Diffraction)
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity.
Table 5: Typical Bond Lengths and Angles Expected for this compound from X-ray Diffraction.
| Parameter | Expected Value |
|---|---|
| C-N (amino) bond length | 1.35 - 1.45 Å |
| C=C (aromatic) bond length | 1.38 - 1.42 Å |
| C-C (pyridine-phenyl) bond length | 1.48 - 1.52 Å |
| C-N-H bond angle | 115 - 125° |
Microscopic and Elemental Analysis Techniques (e.g., SEM-EDX, AFM)
Microscopic and elemental analysis techniques provide information about the surface morphology, topography, and elemental composition of solid samples of this compound.
Scanning Electron Microscopy (SEM) can be used to visualize the micromorphology of the crystalline or amorphous solid, revealing details about particle size and shape. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM allows for the qualitative and quantitative determination of the elemental composition of the sample, confirming the presence of carbon, nitrogen, and other expected elements.
Atomic Force Microscopy (AFM) can be employed to image the surface topography at the nanoscale. This technique can provide detailed information about surface features, roughness, and the presence of any ordered domains on the surface of thin films or single crystals of the compound. While specific studies applying these techniques to this compound are not extensively reported in the reviewed literature, they represent valuable tools for a complete solid-state characterization.
Theoretical Chemistry and Quantum Chemical Investigations of 2,3 Diamino 5 Phenylpyridine
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of moderate size like 2,3-Diamino-5-phenylpyridine. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. nih.gov
Geometry Optimization: A fundamental application of DFT is the determination of the molecule's equilibrium geometry. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For the related 2,3-diaminopyridinium cation, experimental crystallographic data provides a valuable reference for computationally optimized structures. nih.gov Theoretical calculations for diaminopyridine systems have demonstrated good agreement with experimental data, particularly when using hybrid functionals like B3LYP with appropriate basis sets. nih.govnajah.edu
Table 1: Selected Optimized Geometrical Parameters of 2,3-Diaminopyridinium Cation (Experimental vs. Theoretical Analogy)
| Parameter | Bond/Angle | Experimental Value (Å/°) nih.gov | Theoretical Analogy (Expected Range) |
| Bond Length | C-N (pyridine ring) | 1.34 - 1.38 | 1.33 - 1.39 |
| C-C (pyridine ring) | 1.37 - 1.41 | 1.38 - 1.42 | |
| C-N (amino group) | 1.33 - 1.35 | 1.34 - 1.38 | |
| Bond Angle | C-N-C (pyridine ring) | ~117 | 116 - 118 |
| N-C-C (pyridine ring) | ~123 | 122 - 124 |
Note: Theoretical analogy values are extrapolated from computational studies on similar diaminopyridine and substituted pyridine (B92270) systems.
Electronic Structure and Reactivity Prediction: DFT calculations provide a wealth of information about the electronic structure of this compound. Key descriptors of reactivity, such as ionization potential, electron affinity, and chemical hardness, can be derived from the energies of the frontier molecular orbitals. The distribution of electron density, calculated through methods like Mulliken population analysis, reveals the partial charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Elucidation of Reaction Mechanisms Through Computational Pathways
Computational chemistry provides a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. rsc.org For this compound, theoretical studies can be employed to investigate various potential transformations, such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the amino groups.
By identifying transition states—the high-energy intermediates that connect reactants and products—and calculating their corresponding activation energies, the feasibility of different reaction pathways can be assessed. rsc.org For instance, the protonation of the pyridine nitrogen or the amino groups can be modeled to understand the molecule's behavior in acidic media. Computational studies on the reactivity of related aminopyridines have explored their interactions with various reagents, providing a framework for predicting the likely reaction sites and mechanisms for this compound. nih.gov
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide crucial insights into a molecule's ability to donate or accept electrons. najah.edu
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the pyridine and phenyl rings, highlighting regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. najah.edu
Table 2: Conceptual Frontier Molecular Orbital Properties for this compound
| Property | Description | Expected Characteristics for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Relatively high, due to the electron-donating amino groups. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Relatively low, influenced by the phenyl substituent. |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is expected, suggesting a balance of stability and reactivity. |
Note: These characteristics are based on general principles and findings from computational studies on analogous aromatic amines and substituted pyridines.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and orbital interactions within a molecule. rogue-scholar.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis-type bonds, lone pairs, and antibonding orbitals. This method is particularly useful for quantifying intramolecular and intermolecular interactions. niscpr.res.in
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted on the molecule's electron density surface, with different colors representing regions of varying electrostatic potential. researchgate.net
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the nitrogen atoms of the pyridine ring and the amino groups, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. Conversely, regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atoms of the amino groups and the aromatic rings, highlighting sites for nucleophilic attack and hydrogen bond donation. researchgate.net
Molecular Dynamics Simulations for Adsorption and Interaction Studies
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into their dynamics, conformational changes, and interactions with their environment. youtube.comnih.gov For this compound, MD simulations can be employed to investigate its behavior in different solvents, its adsorption onto surfaces, or its interaction with biological macromolecules. nih.gov
By simulating the trajectory of the molecule over time, researchers can explore its conformational landscape and identify preferred orientations and binding modes. For example, MD simulations could be used to model the interaction of this compound with a protein active site, providing information on the stability of the complex and the key intermolecular interactions involved. nih.gov
Reactivity Profiles and Derivatization Chemistry of 2,3 Diamino 5 Phenylpyridine
Condensation Reactions Leading to Iminopyridines and Related Schiff Bases
The presence of two primary amino groups in 2,3-Diamino-5-phenylpyridine allows for facile condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form iminopyridines and related Schiff bases. These reactions typically proceed via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (imine).
The reaction of 2,3-diaminopyridine (B105623) with various aromatic aldehydes can lead to the formation of Schiff bases. core.ac.ukimpactfactor.org For instance, the condensation with salicylaldehyde (B1680747) derivatives can be catalyzed by P2O5/SiO2 under solvent-free conditions, offering an environmentally friendly approach. scispace.com The resulting Schiff bases are versatile ligands capable of coordinating with metal ions to form stable complexes. oiccpress.com
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |
| 2,3-Diaminopyridine | Aromatic Aldehydes | Schiff Bases | P2O5/SiO2, Solvent-free | scispace.com |
| 2,3-Diaminopyridine | Salicylaldehyde | Schiff Base Ligand | Reflux in methanol (B129727) | oiccpress.com |
Cyclization Reactions Towards Fused Heterocyclic Ring Systems
The ortho-disposition of the amino groups in this compound provides a scaffold for the construction of various fused heterocyclic ring systems through cyclization reactions with appropriate reagents.
Imidazopyridine Formation
The reaction of 2,3-diaminopyridine with aldehydes is a common method for the synthesis of imidazo[4,5-b]pyridine derivatives. nih.govmdpi.com This reaction typically involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic imidazopyridine ring system. The use of a DMSO-mediated cyclization in the presence of Na2S2O5 is an effective method for this transformation. mdpi.com This approach has been utilized to synthesize a variety of 2-phenyl-substituted imidazo[4,5-b]pyridines. mdpi.com
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| 2,3-Diaminopyridine | Benzaldehydes | 2-Phenyl-1H-imidazo[4,5-b]pyridines | DMSO, Na2S2O5 | mdpi.com |
| 3,4-Diaminopyridine or 2,3-Diaminopyridine | Na2S2O5 adduct of benzaldehydes | 5H-Imidazo[4,5-c]pyridines or 4H-Imidazo[4,5-b]pyridines | - | nih.gov |
Thieno[2,3-b]pyridine (B153569) Synthesis
The synthesis of thieno[2,3-b]pyridines can be achieved through various synthetic routes, often involving the construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core. One common method is the Gewald reaction, which involves the condensation of a carbonyl compound, a cyanoacetamide, and elemental sulfur. umich.edu While direct synthesis from this compound is not explicitly detailed in the provided sources, derivatives of 2-aminothiophenes, which are key intermediates in thieno[2,3-b]pyridine synthesis, can be prepared through this method. sciforum.net The subsequent cyclization to form the fused pyridine ring can then be accomplished.
Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
Pyrido[2,3-d]pyrimidines represent a class of fused heterocyclic compounds with significant biological activity. nih.govnih.govorgchemres.org Their synthesis can be accomplished through several strategies, often involving the reaction of a suitably substituted aminopyridine with a three-carbon synthon or the cyclization of an appropriately functionalized pyrimidine. jocpr.com For instance, the reaction of 2-amino-3-cyanopyridines with formamide (B127407) can lead to the formation of the pyrido[2,3-d]pyrimidine core. researchgate.net Although a direct synthesis from this compound is not explicitly described, its conversion to a 2-amino-3-cyanopyridine (B104079) derivative would provide a viable precursor for this cyclization.
Azabenzimidazole Synthesis
Azabenzimidazoles, also known as imidazopyridines, are structurally related to purines and exhibit a wide range of biological activities. The synthesis of 4-azabenzimidazoles (imidazo[4,5-b]pyridines) can be readily achieved by the reaction of 2,3-diaminopyridine precursors with variously substituted benzaldehydes. This reaction provides a convenient and efficient route to these important heterocyclic scaffolds.
Formation of Charge Transfer Complexes
This compound, with its electron-rich amino groups and aromatic system, can act as an electron donor in the formation of charge transfer (CT) complexes with suitable electron acceptors. These complexes are formed through a weak electrostatic interaction between the electron-rich donor and the electron-deficient acceptor, resulting in a characteristic charge-transfer absorption band in the UV-visible spectrum. nih.gov
The formation of CT complexes is influenced by the electronic properties of both the donor and the acceptor, as well as the solvent polarity. rsc.org While specific studies on the charge transfer complexes of this compound are not detailed in the provided results, the behavior of related aminopyridine derivatives suggests its potential to form such complexes with known electron acceptors like quinones or nitroaromatic compounds. nih.govrsc.org The interaction in these complexes can be further stabilized by hydrogen bonding. nih.gov The study of these complexes provides insights into the electronic structure and reactivity of the constituent molecules. rsc.org
General Reactivity Patterns: Nucleophilic and Electrophilic Considerations
The reactivity of this compound is governed by the interplay of the electronic properties of the pyridine ring and its substituents: the two amino groups at the 2- and 3-positions, and the phenyl group at the 5-position. The pyridine ring itself is an electron-deficient aromatic system, which generally makes it less susceptible to electrophilic attack compared to benzene, but more prone to nucleophilic substitution. However, the presence of two powerful electron-donating amino groups significantly alters this intrinsic reactivity.
Nucleophilic Character:
The lone pairs of electrons on the nitrogen atoms of the two amino groups and the pyridine ring nitrogen make this compound a nucleophilic molecule. The amino groups, particularly the exocyclic ones, are the primary sites of protonation and reaction with electrophiles. The presence of an electron-withdrawing aromatic moiety can decrease the nucleophilicity of the amino groups. nih.gov
The nucleophilicity of the pyridine nitrogen is also a key factor in its reactions. The availability of its lone pair for donation to an electrophile is influenced by the other substituents on the ring. In the case of this compound, the electron-donating amino groups increase the electron density on the pyridine nitrogen, enhancing its basicity and nucleophilicity compared to unsubstituted pyridine.
Electrophilic Character and Susceptibility to Electrophilic Attack:
While the pyridine ring is inherently electron-deficient, the strong activating effect of the two amino groups via resonance donation of electron density into the ring system makes this compound more susceptible to electrophilic aromatic substitution (EAS) than unsubstituted pyridine. These reactions are anticipated to occur at the electron-rich positions of the pyridine ring.
The directing effects of the substituents play a crucial role in determining the regioselectivity of electrophilic attack. The amino groups at the 2- and 3-positions strongly activate the ring, primarily directing incoming electrophiles to the ortho and para positions relative to themselves. Considering the positions on the pyridine ring, the C4 and C6 positions are most activated by the 2- and 3-amino groups. The phenyl group at the C5 position can also influence the electron distribution, though its effect is generally weaker than that of the amino groups. Computational methods can be employed to predict the most nucleophilic centers and thus the likely sites of electrophilic attack. nih.gov
It is important to note that under acidic conditions, which are common for many electrophilic aromatic substitution reactions, the amino groups or the pyridine nitrogen can be protonated. This protonation would convert the activating amino groups into deactivating ammonium (B1175870) groups, thereby significantly reducing the reactivity of the ring towards electrophiles.
Interactive Data Table: Predicted Reactivity Sites in this compound
| Position | Type of Attack Favored | Rationale |
| N1 (Pyridine) | Nucleophilic Attack (Protonation/Alkylation) | Lone pair on nitrogen is available for reaction with electrophiles. |
| N (2-amino) | Nucleophilic Attack (Protonation/Acylation) | Primary amine is a strong nucleophile. |
| N (3-amino) | Nucleophilic Attack (Protonation/Acylation) | Primary amine is a strong nucleophile. |
| C4 | Electrophilic Substitution | Activated by both the 2- and 3-amino groups. |
| C6 | Electrophilic Substitution | Activated by the 2-amino group. |
Oxidation-Reduction Reactions
The oxidation and reduction of this compound can involve both the pyridine ring and its substituents.
Oxidation Reactions:
The amino groups are generally the most susceptible sites for oxidation in the molecule. Oxidation of aromatic amines can lead to a variety of products, including nitro compounds, azo compounds, or polymeric materials, depending on the oxidant and reaction conditions. The pyridine ring itself is relatively resistant to oxidation, but strong oxidizing agents can lead to the formation of N-oxides. The oxidation of similar pyridine derivatives has been shown to generate N-oxides and other products.
Given the presence of two amino groups, selective oxidation could be challenging. The specific products formed would depend on the nature of the oxidizing agent used. For instance, peracids like m-chloroperbenzoic acid (m-CPBA) are commonly used for the N-oxidation of pyridines.
Reduction Reactions:
The reduction of the pyridine ring of this compound would lead to the corresponding piperidine (B6355638) derivative. This transformation typically requires catalytic hydrogenation under high pressure and/or with specific catalysts, such as rhodium on carbon. The reduction of substituted pyridines to piperidines is a well-established synthetic methodology.
Alternatively, the phenyl group could potentially be reduced under certain catalytic hydrogenation conditions, although this would generally require more forcing conditions than the reduction of the pyridine ring.
The synthesis of diaminopyridines often involves the reduction of a corresponding nitro-amino pyridine precursor. For example, 2,3-diaminopyridine can be prepared by the reduction of 2-amino-3-nitropyridine (B1266227). orgsyn.orgchemicalbook.com Similarly, a potential synthetic route to this compound could involve the reduction of a corresponding dinitro or nitro-amino phenylpyridine. A method for preparing 2,3-diaminopyridine involves the catalytic reduction of 2,3-dinitropyridine (B76908) using palladium on carbon and hydrogen gas. google.com
Interactive Data Table: Potential Oxidation and Reduction Products
| Reaction Type | Reagent/Condition | Potential Product(s) |
| Oxidation | Peracetic acid, m-CPBA, OXONE | N-oxide derivatives, products of amino group oxidation |
| Reduction | H₂, Pd/C or Rh/C | 5-Phenylpiperidine-2,3-diamine |
| Reduction of Precursor | H₂, Pd/C from 2-amino-3-nitro-5-phenylpyridine | This compound |
Coordination Chemistry and Metalloligand Properties of 2,3 Diamino 5 Phenylpyridine and Analogs
Ligand Design Principles for Pyridine-Based Donors
The design of pyridine-based ligands for specific applications in coordination chemistry hinges on the strategic placement of donor atoms and functional groups that influence the electronic and steric environment of the metal center. Pyridine (B92270) itself is a monodentate ligand, coordinating to a metal ion through the lone pair of electrons on the nitrogen atom. However, the incorporation of additional donor groups, such as amino groups, can lead to bidentate or bridging coordination modes, enhancing the stability of the resulting complexes through the chelate effect.
In the case of 2,3-diamino-5-phenylpyridine, the two adjacent amino groups, along with the pyridine nitrogen, offer multiple potential coordination sites. This arrangement can facilitate bidentate chelation, where one amino group and the pyridine nitrogen bind to the same metal center, forming a stable five-membered ring. The presence of a second amino group at the 3-position can also lead to bridging behavior, where the ligand coordinates to two different metal centers. The phenyl group at the 5-position primarily influences the ligand's steric bulk and its electronic properties through inductive and mesomeric effects.
A crucial concept in the design of ligands like this compound is that of "non-innocent" ligands. Unlike "innocent" ligands, which simply act as electron donors to the metal center, non-innocent ligands can actively participate in the redox chemistry of the complex. The amino groups in this compound can be deprotonated, leading to a change in the ligand's charge and donor strength, and potentially stabilizing different oxidation states of the coordinated metal. This redox activity of the ligand can be exploited in the design of catalysts and materials with tunable electronic properties.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogs typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the coordination mode of the ligand and the final structure of the complex. For instance, the use of a base can facilitate the deprotonation of the amino groups, leading to the formation of anionic ligands that can form strong bonds with metal ions.
The characterization of these complexes relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the coordination of the ligand to the metal center. Changes in the chemical shifts of the pyridine and phenyl protons upon coordination provide information about the electronic environment of the ligand.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the amino groups. A shift in the N-H stretching frequencies upon complexation indicates the involvement of the amino groups in bonding to the metal.
UV-Visible Spectroscopy: This technique provides insights into the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information about bond lengths, bond angles, and the coordination geometry around the metal center.
Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complex.
While specific data for this compound complexes is scarce in the literature, studies on related aminopyridine ligands provide a basis for understanding their coordination behavior. For example, complexes of 2-aminopyridine (B139424) with various transition metals have been synthesized and structurally characterized, revealing a range of coordination modes. anjs.edu.iq
Electrochemical and Spectroelectrochemical Investigation of Coordination Compounds
The electrochemical properties of metal complexes containing pyridine-based ligands are of significant interest due to their potential applications in catalysis, sensing, and molecular electronics. Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of these complexes, providing information about their oxidation and reduction potentials.
The redox potentials of complexes with this compound are expected to be influenced by the nature of the metal, the co-ligands, and the electronic properties of the diaminophenylpyridine ligand itself. The electron-donating amino groups should make the metal center more electron-rich, generally leading to lower oxidation potentials compared to complexes with unsubstituted pyridine. The phenyl group's electronic effect will also play a role.
Spectroelectrochemistry (SEC) is a technique that combines electrochemistry with spectroscopy (typically UV-Vis-NIR or IR) to study the spectroscopic changes that occur as a complex is oxidized or reduced. This provides valuable information about the electronic structure of the different redox states of the complex. For instance, changes in the absorption spectrum upon reduction can indicate whether the added electron resides on the metal center or on the ligand, which is particularly relevant for complexes with non-innocent ligands.
Investigations of ruthenium(II) polypyridyl complexes have shown that the nature of the substituents on the pyridine rings has a profound effect on their redox and spectroelectrochemical properties. mdpi.com It is anticipated that complexes of this compound would exhibit rich redox chemistry, with the potential for both metal-centered and ligand-centered redox processes.
Structural and Electronic Properties of Cyclometallated Complexes
Cyclometalation is a reaction in which a ligand coordinates to a metal center through a donor atom (like nitrogen) and also forms a direct bond between the metal and a carbon atom of the same ligand, creating a chelate ring. The phenyl group in this compound provides an ideal site for cyclometalation, specifically at one of the ortho-carbon atoms of the phenyl ring. This process, often observed with transition metals like palladium, platinum, iridium, and rhodium, leads to the formation of highly stable organometallic complexes. mdpi.com
The formation of a metal-carbon bond in cyclometalated complexes has a significant impact on their structural and electronic properties. The chelate effect associated with the cyclometalated ring enhances the thermodynamic stability of the complex. Electronically, the direct M-C bond is typically a strong sigma-donating interaction, which can significantly influence the electronic properties of the metal center and the complex as a whole.
The structural properties of cyclometalated complexes of this compound would be characterized by a planar or near-planar arrangement of the cyclometalated chelate ring. The electronic properties, including absorption and emission characteristics, are often dominated by transitions involving the cyclometalated ligand. Many cyclometalated iridium(III) and platinum(II) complexes, for example, are known to be highly phosphorescent and have been extensively studied for applications in organic light-emitting diodes (OLEDs). The amino groups on the pyridine ring would be expected to further tune the electronic properties of such cyclometalated complexes.
Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental studies of cyclometalated complexes. DFT calculations can provide valuable insights into the electronic structure, molecular orbitals, and the nature of the electronic transitions responsible for their photophysical properties. nih.gov
Advanced Electrochemical Investigations of 2,3 Diamino 5 Phenylpyridine Derivatives
Redox Behavior and Electrochemical Potentials
The redox behavior of pyridine (B92270) derivatives is complex and highly dependent on the nature and position of substituents, the electrode material, and the solvent system. Generally, the pyridine ring is electron-deficient and undergoes reduction at negative potentials. However, the introduction of electron-donating groups, such as amino (-NH2) groups, significantly alters this behavior.
For a compound like 2,3-Diamino-5-phenylpyridine, the two amino groups at the C2 and C3 positions would increase the electron density of the pyridine ring, making it more susceptible to oxidation compared to unsubstituted pyridine. The oxidation process would likely involve the amino groups. For instance, studies on 2,3-diaminophenazine, a related nitrogen-containing heterocyclic compound, show a quasi-reversible two-electron, two-proton redox process, leading to the formation of a diimine species. researchgate.net A similar mechanism can be postulated for 2,3-diaminopyridine (B105623) derivatives.
The reduction of the pyridinium (B92312) ion (the protonated form of pyridine) has been studied on various electrodes, including platinum, gold, and silver. rsc.orgacs.org The reduction potential is surface-dependent, with platinum showing a unique reversible reduction at approximately -0.58 V vs. SCE. rsc.org On gold, an irreversible reduction wave is observed at a more negative potential of around -1.0 V vs. Ag/AgCl. acs.org For this compound, the presence of the electron-donating amino groups would make the reduction of the pyridine ring more difficult (i.e., occur at more negative potentials). The phenyl group at the C5 position would also influence the redox potential through its electronic and steric effects.
Cyclic voltammetry is a key technique used to investigate these redox processes. A typical cyclic voltammogram for a substituted pyridine might show one or more oxidation and reduction peaks, providing information about the potentials at which these events occur and the stability of the resulting radical ions or other intermediates. researchgate.net For example, the electrochemical oxidation of 1,2,3,4-tetrahydropyridines in acetonitrile (B52724) has been shown to be a single reversible one-electron process, generating a radical cation. researchgate.net
Application of Electrochemical Techniques in Corrosion Inhibition Research (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)
Pyridine and its derivatives are widely recognized as effective corrosion inhibitors for various metals, particularly steel in acidic environments. x-mol.netnih.gov This efficacy is attributed to the presence of the nitrogen atom, which has a lone pair of electrons, and the aromatic ring, which provides a large surface area for adsorption onto the metal surface. The amino and phenyl groups in this compound are expected to enhance its performance as a corrosion inhibitor. The amino groups provide additional sites for adsorption, and the phenyl group increases the molecular size and electron density, further promoting surface coverage.
Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are crucial for evaluating the performance and mechanism of these inhibitors. researchgate.netresearchgate.net
Potentiodynamic Polarization (PDP) measurements are used to study the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. gamry.com By analyzing the polarization curves, key parameters such as the corrosion potential (Ecorr), corrosion current density (Icorr), and anodic/cathodic Tafel slopes can be determined. A significant decrease in Icorr and a shift in Ecorr in the presence of the inhibitor indicate effective corrosion protection. Inhibitors are classified as anodic, cathodic, or mixed-type based on their effect on the respective reactions. For many pyridine derivatives, a mixed-type inhibition is observed, meaning they suppress both reactions. x-mol.net
Table 1: Potentiodynamic Polarization Data for Imidazopyridine Derivatives on Mild Steel in 1 M HCl Data extracted from a study on related imidazopyridine compounds to illustrate typical results.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the metal/solution interface. researchgate.net In a typical EIS experiment for corrosion, a small amplitude AC signal is applied over a range of frequencies, and the impedance of the system is measured. The data is often presented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of an inhibitor signify the formation of a protective film on the metal surface. jmaterenvironsci.com The decrease in Cdl is attributed to the replacement of water molecules by the organic inhibitor molecules, which have a lower dielectric constant, at the interface. jmaterenvironsci.com
Table 2: EIS Data for Propolis Extract as a Corrosion Inhibitor for Aluminum in 1 M HCl This table shows representative data for a natural inhibitor, illustrating the typical changes in EIS parameters.
Electrochemical C-H Functionalization Strategies for Pyridine Systems
Direct C-H functionalization of pyridines is a highly sought-after transformation in organic synthesis. Electrochemistry offers a sustainable and powerful tool to achieve this, often avoiding the need for harsh reagents. researchgate.net The electron-deficient nature of the pyridine ring makes it challenging to functionalize, but electrochemical methods can overcome this by generating highly reactive intermediates.
Strategies for electrochemical C-H functionalization often involve either oxidation or reduction of the pyridine substrate.
Reductive C-H Functionalization: This is a common approach for electron-deficient pyridines. The pyridine ring undergoes a one-electron reduction to form a radical anion. researchgate.net This highly reactive intermediate can then react with various electrophiles. A notable example is the electrochemical carboxylation of pyridines using CO2, where the choice of the electrolytic cell (divided vs. undivided) can control the regioselectivity between C4 and C5 carboxylation. researchgate.net For a substrate like this compound, the amino groups would make this reductive activation more challenging.
Oxidative C-H Functionalization: While less common for electron-deficient pyridines, the presence of strong electron-donating groups, like the two amino groups in this compound, could make an oxidative pathway more accessible. This might involve the generation of a radical cation, which could then be attacked by a nucleophile.
Recent research has demonstrated metal-free, electrochemical C4-selective C-H deuteration of pyridine derivatives using D2O, highlighting the high regioselectivity achievable with these methods. nih.gov Cyclic voltammetry (CV) studies in these systems are crucial for identifying key intermediates, such as N-alkylpyridinium species, that facilitate the transformation. nih.gov
Mechanistic Insights from Electrochemistry
Electrochemical methods are not just synthetic tools; they provide profound mechanistic insights into chemical processes.
Redox Mechanisms: Cyclic voltammetry can reveal the number of electrons transferred in a redox step, the stability of intermediates (e.g., radical ions), and the kinetics of electron transfer. researchgate.net By studying how the voltammogram changes with scan rate or the addition of other chemical species (like protons or CO2), detailed reaction pathways can be constructed. wpmucdn.com For instance, studies on pyridinium electrochemistry in the presence of CO2 have shown that pyridinium can act as a catalyst, but also that CO2 can act as a "pseudo-reserve" of H+, creating alternative pathways for hydrogen evolution. rsc.orgwpmucdn.com
Corrosion Inhibition Mechanisms: The data from PDP and EIS help elucidate how an inhibitor functions. The shift in Ecorr indicates whether the inhibitor affects the anodic, cathodic, or both processes. researchgate.net EIS data, when fitted to equivalent circuit models, can distinguish between different interfacial processes. Furthermore, thermodynamic parameters calculated from inhibition efficiency at different temperatures can help determine the mode of adsorption. Values of the Gibbs free energy of adsorption (ΔG°ads) up to -20 kJ/mol are typically associated with physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bond formation). jmaterenvironsci.com Density Functional Theory (DFT) calculations often complement these experimental findings, showing how pyridine molecules adsorb on metal surfaces and form a protective layer. asianpubs.org
C-H Functionalization Mechanisms: Electrochemical studies are vital for understanding the complex mechanisms of C-H functionalization. Linear sweep and cyclic voltammetry can be used to determine the oxidation or reduction potentials of the substrates and catalysts involved. acs.org These experiments can confirm the proposed pathway, for example, by showing that the reaction proceeds via the formation of a radical anion or cation. researchgate.net Mechanistic experiments combined with CV have been used to demonstrate that intermediates like N-butyl-2-phenylpyridinium iodide are crucial in the electrochemical deuteration of pyridines. nih.gov
Optical Properties and Optoelectronic Applications of 2,3 Diamino 5 Phenylpyridine Systems
Linear Optical Absorption and Photoluminescence Characteristics
The linear optical properties of organic molecules, specifically their absorption and emission of light, are fundamental to their potential applications in optoelectronic devices. For derivatives of diaminopyridine, the position and nature of substituents play a crucial role in determining these characteristics.
Studies on related aminopyridine systems have shown that the introduction of an aryl group, such as the phenyl group in 2,3-diamino-5-phenylpyridine, can significantly influence the electronic transitions. For instance, investigations into 2-amino-6-phenylpyridine-3,4-dicarboxylates have demonstrated that these molecules typically exhibit absorption maxima (λA) around 270 nm. nih.gov The photoluminescence (PL) emission of these compounds is often observed in the blue to green region of the spectrum. For example, various 2-amino-6-phenylpyridine (B30124) derivatives show emission wavelengths (λem) around 480-485 nm. nih.gov
The solid-state fluorescence of related 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles has also been investigated. Derivatives featuring a phenyl group at the 6-position exhibit fluorescence emission maxima in the violet-blue region, typically between 400 nm and 424 nm. researchgate.net The specific emission wavelength is influenced by the nature of the alkylamino substituent at the 2-position. For instance, a propylamino-substituted derivative emits at 400 nm, while a piperidine-substituted analogue shows an emission maximum at 424 nm. researchgate.net
While direct and comprehensive data for this compound is not extensively available in the cited literature, the photophysical properties of these closely related compounds provide valuable insights. The presence of the two amino groups is expected to act as electron-donating moieties, while the phenyl ring contributes to the π-conjugated system. This combination is likely to result in absorption in the UV region and fluorescence in the visible spectrum. The exact absorption and emission maxima, as well as the fluorescence quantum yield, will be highly dependent on the solvent environment and the presence of other functional groups on the pyridine (B92270) or phenyl rings.
Table 1: Photoluminescence Data for Selected Phenyl-Substituted Aminopyridine Derivatives
| Compound Class | Substituents | Emission Maxima (λem) (nm) | Quantum Yield (Φ) | Reference |
| 2-Amino-6-phenylpyridine-3,4-dicarboxylates | 2-(tert-butylamino) | 480 | 0.34 | nih.gov |
| 2-(benzylamino) | 480 | 0.44 | nih.gov | |
| 2-(cyclohexylamino) | 480 | 0.31 | nih.gov | |
| 2-(4-(trifluoromethyl)phenylamino) | 485 | - | nih.gov | |
| 2-Alkylamino-4-amino-6-phenylpyridine-3,5-dicarbonitriles (Solid-State) | 2-(propylamino) | 400 | - | researchgate.net |
| 2-(piperidino) | 424 | - | researchgate.net | |
| 2-(diethylamino) | 420 | - | researchgate.net | |
| 2-(morpholino) | 409 | - | researchgate.net |
Note: The quantum yield for the solid-state measurements was not provided in the source.
Nonlinear Optical (NLO) Properties and Molecular Design Principles
Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical limiting. The NLO response of a material is governed by its hyperpolarizability, which is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
While specific NLO data for this compound is scarce in the provided search results, studies on closely related diaminopyridine isomers offer valuable insights into the potential of this class of compounds. Research on 2,3-diaminopyridine (B105623) (without the phenyl substituent) has demonstrated its third-order NLO properties. Using the Z-scan technique with continuous wave (cw) laser irradiation, the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) were determined to be on the order of 10⁻⁸ cm²/W and 10⁻³ cm/W, respectively. These values indicate a significant NLO response.
The design of efficient NLO molecules often involves creating a "push-pull" system, where electron-donating groups (like amino groups) are conjugated with electron-accepting groups. In the case of this compound, the two amino groups act as strong electron donors. The pyridine ring itself can act as an electron-withdrawing moiety, and the phenyl group can be functionalized with either donor or acceptor substituents to further tune the NLO properties. The delocalization of π-electrons across the molecule, facilitated by the phenyl ring, is a key factor in enhancing the hyperpolarizability.
The principles of molecular design for NLO materials suggest that extending the conjugation length and increasing the charge asymmetry within the molecule can lead to a larger NLO response. Therefore, derivatives of this compound with extended π-systems or with strong electron-withdrawing groups on the phenyl ring are expected to exhibit enhanced NLO properties.
Structure-Photophysical Property Relationships
The relationship between the molecular structure and the resulting photophysical properties is a critical aspect of designing novel functional materials. For aminopyridine derivatives, several structural factors significantly influence their absorption and emission characteristics.
Substitution Pattern: The positions of the amino and phenyl groups on the pyridine ring are paramount. The 2,3-diamino substitution pattern provides a high density of electron-donating character. The placement of the phenyl group at the 5-position extends the π-conjugation of the system. In contrast, studies on 6-phenyl substituted aminopyridines have shown that the presence of the phenyl group leads to a bathochromic (red) shift in the emission wavelength compared to derivatives with alkyl groups at the same position. nih.gov For example, a 6-phenyl derivative emits at around 480 nm, whereas a 6-n-octyl derivative emits at a shorter wavelength of 455 nm. nih.gov This highlights the role of the aryl substituent in extending the electronic delocalization and lowering the energy gap between the ground and excited states.
Molecular Rigidity: The degree of rotational freedom within the molecule can impact its photophysical properties. Increased molecular rigidity often leads to higher fluorescence quantum yields by reducing non-radiative decay channels associated with molecular vibrations and rotations. The linkage between the phenyl and pyridine rings in this compound is a single bond, allowing for some rotational freedom. Introducing structural modifications that restrict this rotation could potentially enhance the luminescence efficiency.
Potential in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The development of efficient and stable luminescent materials is crucial for the advancement of organic light-emitting diode (OLED) technology. The desirable properties of a material for OLED applications include high fluorescence quantum yield in the solid state, good charge carrier mobility, and thermal stability.
While there are no direct reports in the provided search results on the use of this compound in OLEDs, the characteristics of related compounds suggest its potential. The blue to green emission observed in various phenyl-substituted aminopyridines is a region of the spectrum that is of great interest for display and lighting applications. nih.govresearchgate.net The high quantum yields reported for some of these derivatives in solution are a promising indicator. nih.gov
However, a key challenge for many fluorescent molecules is aggregation-caused quenching (ACQ) in the solid state, which significantly reduces the emission efficiency and is detrimental for OLED performance. The design of molecules for efficient solid-state emission often involves strategies to mitigate this effect, such as the introduction of bulky groups to prevent close packing of the chromophores. The phenyl group in this compound, especially if substituted with bulky side groups, could help in reducing intermolecular interactions.
Furthermore, the bipolar nature of a molecule, meaning its ability to transport both holes and electrons, is advantageous for achieving balanced charge injection and recombination within the emissive layer of an OLED, leading to higher device efficiency. The presence of both electron-rich amino groups and an electron-deficient pyridine ring in the this compound scaffold suggests that it could potentially exhibit bipolar charge transport properties, making it a candidate for use as an emissive material or a host in phosphorescent OLEDs. Further research into the solid-state photophysical properties and charge transport characteristics of this compound and its derivatives is necessary to fully assess their potential in OLED technology.
Materials Science Applications of 2,3 Diamino 5 Phenylpyridine Derivatives
Integration into High-Performance Polymeric Materials
Derivatives of 2,3-Diamino-5-phenylpyridine are particularly valuable in the synthesis of high-performance polymers like polyimides. The presence of the pyridine (B92270) ring in the polymer backbone introduces specific characteristics that enhance thermal stability, modify mechanical strength, and improve processability, making these materials suitable for demanding applications in aerospace and microelectronics. core.ac.uk
Development of Novel Polyimides with Enhanced Thermal Stability
The integration of pyridine-containing diamines into polyimide backbones significantly enhances their thermal stability. This improvement is attributed to the rigid and stable aromatic structure of the pyridine ring. Studies on polyimides synthesized from various aromatic dianhydrides and pyridine-based diamines demonstrate excellent thermal properties.
Thermogravimetric analysis (TGA) is commonly used to assess the thermal stability of these polymers. Key metrics include the temperatures at which 5% (Td5%) and 10% (Td10%) weight loss occurs, the glass transition temperature (Tg), and the char yield at high temperatures. Polyimides derived from pyridine-containing diamines consistently exhibit high decomposition temperatures, often exceeding 450°C, and glass transition temperatures ranging from 201°C to 310°C, indicating their ability to maintain structural integrity at elevated temperatures. tandfonline.com For instance, a series of polyimides showed 5% weight loss temperatures in the range of 472–501°C and 10% weight loss temperatures between 491–537°C in a nitrogen atmosphere. tandfonline.com The structure of the diamine component has a notable effect on the thermal stability of the resulting polyimides. doi.org
Table 1: Thermal Properties of Pyridine-Containing Polyimides
| Polymer ID | Tg (°C) | Td5% (°C) | Td10% (°C) | Char Yield at 800°C (%) |
|---|---|---|---|---|
| PI-1 | 310 | 501 | 537 | 60.8 |
| PI-2 | 201 | 472 | 491 | 55.3 |
| PI-3 | 215 | 478 | 499 | 56.4 |
| PI-4 | 265 | 495 | 535 | 59.5 |
| PI-5 | N/A | 489 | 528 | 58.7 |
Data sourced from studies on polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone. tandfonline.com
Modulating Mechanical Properties and Film-Forming Ability
The incorporation of this compound derivatives also allows for the modulation of mechanical properties in polyimides. These polymers can be cast into strong and flexible films. core.ac.uktitech.ac.jp The mechanical performance is typically evaluated by measuring tensile strength, elongation at break, and tensile modulus.
Polyimide films containing pyridine units have demonstrated outstanding mechanical properties, with tensile strengths often ranging from 88 to 145 MPa, a tensile modulus between 1.04 and 1.88 GPa, and elongations at break in the range of 7.2% to 15.2%. core.ac.uktandfonline.com The rigidity and linearity of the polymer chains, influenced by the specific dianhydride and diamine monomers used, play a crucial role in determining these properties. tandfonline.com For example, polyimides based on rigid dianhydrides tend to exhibit higher tensile strength and modulus. These mechanical characteristics are comparable to other high-performance aromatic polyimides and are essential for applications requiring durable materials. nih.gov
Table 2: Mechanical Properties of Pyridine-Containing Polyimide Films
| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
|---|---|---|---|
| PI-a | 88.6 | 8.7 | 1.04 |
| PI-b | 90.4 | 7.2 | 1.56 |
| PI-c | 103 | 12.9 | 1.20 |
| PI-d | 145 | 15.2 | 1.88 |
Data compiled from various studies on pyridine-containing polyimides. core.ac.uktandfonline.com
Control over Solubility and Processability in Organic Solvents
A significant challenge with traditional aromatic polyimides is their poor solubility, which limits their processability. core.ac.uk The introduction of pyridine units into the polymer backbone is an effective strategy to enhance solubility in common organic solvents without compromising thermal stability. core.ac.ukresearchgate.net The polarizability from the nitrogen atom in the pyridine ring helps to improve interactions with polar aprotic solvents. nih.gov
Polyimides synthesized with pyridine-containing diamines are often readily soluble in solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). core.ac.ukmdpi.com This enhanced solubility allows for the polymers to be processed in their fully imidized form, facilitating the fabrication of films and coatings through simple solution-casting techniques. core.ac.uktitech.ac.jp
Table 3: Solubility of Pyridine-Containing Polyimides
| Solvent | Solubility |
|---|---|
| N-methyl-2-pyrrolidone (NMP) | Soluble |
| N,N-dimethylacetamide (DMAc) | Soluble |
| N,N-dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| m-Cresol | Soluble |
General solubility characteristics based on multiple sources. core.ac.ukresearchgate.net
Influence on Hydrophobicity of Polymer Networks
The chemical composition of a polymer network dictates its surface properties, including hydrophobicity. While many components used in high-performance polymers are individually hydrophilic, their combination in an interpenetrating network can result in a surprisingly hydrophobic material. nih.govfigshare.com This phenomenon occurs when molecular interactions between the different polymer components, such as hydrogen bonding, reduce the availability of polar hydrophilic groups on the surface. researchgate.net The incorporation of phenyl and pyridine groups can influence these interactions. The resulting hydrophobic nature and minimal water uptake can extend the range of applications for these polymers into environments where water repellency is a critical requirement. nih.govfigshare.com Polyimides derived from certain pyridine-containing diamines have been found to possess low water uptake, in the range of 0.89–0.98%. core.ac.uk
Applications in Protective Coatings and Surface Engineering
The combination of excellent thermal stability, mechanical durability, and good solubility makes polyimides derived from this compound analogues highly suitable for applications in protective coatings and surface engineering. These polymers can be applied to various substrates to provide protection against harsh environmental conditions, thermal degradation, and mechanical wear. The ability to process these materials from solution allows for the formation of uniform, defect-free coatings on complex geometries, which is a significant advantage in the microelectronics and aerospace industries.
Corrosion Inhibition Mechanisms and Performance in Metallic Systems
Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms, particularly those with aromatic rings, are known to be effective corrosion inhibitors for metals in acidic environments. researchgate.netbohrium.com Derivatives of this compound fit this profile, possessing multiple active centers for interaction with metal surfaces.
The primary mechanism of corrosion inhibition involves the adsorption of the organic molecules onto the metal surface. researchgate.net This process is facilitated by the presence of heteroatoms (like nitrogen in the pyridine ring and amino groups) and π-electrons from the aromatic rings. These molecules can donate electrons to the unoccupied d-orbitals of the metal atoms, forming a coordinate covalent bond. This adsorption creates a protective film that acts as a barrier, isolating the metal from the corrosive medium and thereby reducing the corrosion rate. The effectiveness of inhibition generally increases with the concentration of the inhibitor compound. bohrium.com Studies on similar pyridine derivatives have shown that they can act as efficient corrosion inhibitors for mild steel in acidic solutions. researchgate.net
Interdisciplinary Research Contexts and Future Directions
Role as Chemical Building Blocks in Synthetic Organic Chemistry
The primary value of 2,3-Diamino-5-phenylpyridine in synthetic organic chemistry lies in its function as an ortho-diamine, which is a key precursor for the synthesis of fused heterocyclic systems. The two adjacent amino groups provide reactive sites for cyclocondensation reactions with a variety of reagents to construct new rings fused to the pyridine (B92270) core. This class of reactions is fundamental to creating complex molecular architectures from simpler starting materials. ias.ac.in
The reactivity of the 2,3-diaminopyridine (B105623) scaffold allows for the synthesis of several important classes of fused N-heterocycles:
Imidazo[4,5-b]pyridines: Reaction with carboxylic acids or their derivatives (such as aldehydes followed by oxidation) would lead to the formation of a fused imidazole (B134444) ring.
Pyrazino[2,3-b]pyridines: Condensation with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or benzil) would yield a fused pyrazine (B50134) ring system.
Triazolo[4,5-b]pyridines: Treatment with nitrous acid would form a fused triazole ring.
These fused systems are prevalent in medicinal chemistry and material science. nih.gov For instance, the pyrido[2,3-d]pyrimidine (B1209978) core, which can be accessed from diaminopyridine precursors, is of significant interest for its biological activities. researchgate.net While specific examples employing this compound are not extensively documented, its structure makes it an ideal candidate for generating libraries of novel phenyl-substituted fused heterocycles for screening and development. frontiersin.org
Applications in Agrochemical Chemistry
The phenylpyridine structural motif is present in a number of compounds developed for agricultural applications. mdpi.com Research has demonstrated that certain phenylpyridine derivatives exhibit potent herbicidal and fungicidal properties, suggesting that derivatives of this compound could be promising candidates for new agrochemicals.
Herbicidal Potential: Several studies have identified phenylpyridines as a class of herbicides that act by inhibiting the enzyme protoporphyrinogen-IX-oxidase (PPO). researchgate.netchimia.ch This enzyme is crucial for chlorophyll (B73375) biosynthesis in plants, and its inhibition leads to rapid cell death. chimia.ch Novel phenylpyridine derivatives containing pyrazole (B372694) moieties have also been synthesized and shown to have moderate post-emergence herbicidal effects against weeds such as Digitaria sanguinalis and Setaria viridis. nih.govmdpi.com
Fungicidal Potential: The pyridine ring is a well-established scaffold in the development of fungicides. researchgate.net Various derivatives have shown activity against a range of phytopathogenic fungi. mdpi.comnih.govnih.gov Although research has not specifically reported on the fungicidal activity of this compound, its core structure is related to other bioactive molecules. The amino groups offer convenient handles for chemical modification, allowing for the synthesis of new derivatives that could be screened for antifungal properties against crop-destroying pathogens.
Analytical Chemistry Methodologies
The characterization and quantification of this compound would rely on standard analytical techniques used in organic chemistry. These methods are essential for confirming the structure of the synthesized compound and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The protons on the pyridine ring would appear as doublets or singlets in the aromatic region, while the phenyl group protons would typically appear as a multiplet. The two amino groups (NH₂) would produce broad singlets.
¹³C NMR: The carbon NMR spectrum would display signals for each of the 11 unique carbon atoms in the molecule, with chemical shifts characteristic of aromatic and amine-substituted carbons. Techniques like DEPT could be used to distinguish between CH and quaternary carbons. organicchemistrydata.org
High-Performance Liquid Chromatography (HPLC): Purity analysis and quantification would likely be performed using reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. nih.gov This technique is effective for separating polar aromatic compounds like aminopyridines. sielc.com
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. For this compound (C₁₁H₁₁N₃), the expected exact mass is 185.0953. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak and characteristic fragmentation patterns. nist.gov
| Technique | Parameter | Predicted Observation |
|---|---|---|
| ¹H NMR | Pyridine Ring Protons | ~6.5-8.0 ppm |
| Phenyl Ring Protons | ~7.2-7.8 ppm | |
| Amino Protons (NH₂) | Broad signals, variable ppm | |
| ¹³C NMR | Aromatic Carbons | ~100-160 ppm |
| HPLC | Methodology | Reverse-phase (C18 column), Acetonitrile/Water + 0.1% TFA gradient |
| HRMS (ESI+) | [M+H]⁺ | Calculated for C₁₁H₁₂N₃⁺: 186.1026, Found: 186.xxxx |
Emerging Research Directions and Challenges in this compound Chemistry
The future of research on this compound is tied to its potential as a versatile synthetic intermediate. Overcoming current challenges is key to unlocking its full utility in various scientific domains.
Emerging Research Directions:
Development of Novel Fused Heterocycles: A primary research direction is the use of this compound to synthesize novel, complex heterocyclic systems. By exploring a wider range of cyclocondensation reactions, new libraries of phenyl-substituted imidazo[4,5-b]pyridines, pyrazino[2,3-b]pyridines, and other related scaffolds can be created for high-throughput screening in drug discovery and agrochemical research. mdpi.commdpi.com
Coordination Chemistry and Material Science: The nitrogen atoms of the pyridine ring and the amino groups can act as ligands for metal ions. This opens up possibilities for designing new coordination complexes with interesting magnetic, optical, or catalytic properties.
Green Synthesis: Developing more efficient and environmentally friendly methods for the synthesis of this compound itself and its derivatives is a significant area of interest. This could involve microwave-assisted synthesis or the use of greener solvents and catalysts. researchgate.net
Challenges:
Synthetic Accessibility: One of the main challenges is the limited commercial availability and the lack of well-established, high-yield synthetic routes for this compound. The development of a robust and scalable synthesis is a prerequisite for its widespread use.
Regioselectivity: In reactions involving the two non-equivalent amino groups, controlling regioselectivity can be difficult. Cyclization reactions could potentially yield a mixture of isomers, complicating purification and characterization. Developing selective protection or activation strategies for one of the amino groups is a key synthetic hurdle.
Further Functionalization: Selectively modifying the pyridine or phenyl rings without affecting the reactive amino groups presents another challenge. This requires careful selection of reaction conditions and protecting group strategies to achieve desired transformations.
Q & A
Q. What are the recommended synthetic routes for 2,3-Diamino-5-phenylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridine precursors (e.g., 5-bromo-2,3-diaminopyridine) can undergo Suzuki-Miyaura coupling with phenylboronic acids to introduce the phenyl group. Optimization includes varying catalysts (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent systems (toluene/ethanol mixtures). Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via column chromatography using silica gel and gradient elution (hexane/ethyl acetate) is critical to isolate high-purity products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and amine proton environments.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.
- High-Performance Liquid Chromatography (HPLC) : With UV detection (λ = 254 nm) to assess purity (>95% threshold).
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Q. What solvents and reaction conditions are compatible with this compound in downstream functionalization?
- Methodological Answer : The compound’s amino groups are sensitive to strong acids/bases. Use polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring deprotonation. For acylation or sulfonation, mild bases (e.g., triethylamine) and low temperatures (0–5°C) minimize side reactions. Test stability via control experiments under proposed conditions before scaling up .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for targeted biological activity?
- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., CNS receptors). Generate 3D conformers of derivatives using software like Gaussian or Schrödinger Suite. Validate models with molecular dynamics simulations (100 ns trajectories) to assess stability. Correlate computational predictions with in vitro assays (e.g., IC₅₀ measurements) to refine structural modifications .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR, IR, and MS results. For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve coupling patterns.
- Isotopic Labeling : Introduce -labels to track amine group behavior in complex spectra.
- Collaborative Analysis : Engage crystallographers to resolve discrepancies via X-ray diffraction. Document iterative refinements in supporting information .
Q. How can researchers assess the electronic effects of substituents on this compound’s reactivity?
- Methodological Answer : Use Hammett substituent constants (σ) to predict electron-donating/withdrawing effects. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). Experimental validation includes kinetic studies (e.g., monitoring reaction rates under controlled conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
